molecular formula C7H8N2O3 B3097527 2-Ethoxypyrimidine-4-carboxylic acid CAS No. 1312556-74-3

2-Ethoxypyrimidine-4-carboxylic acid

Cat. No. B3097527
CAS RN: 1312556-74-3
M. Wt: 168.15 g/mol
InChI Key: PLVMYMOPOSRGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxypyrimidine-4-carboxylic acid is a chemical compound with the formula C7H8N2O3 . It is produced by KISHIDA CHEMICAL CO., LTD .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxypyrimidine-4-carboxylic acid include its chemical formula (C7H8N2O3), CAS No. (1312556-74-3), and molecular weight (168.15) .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Ethoxypyrimidine-4-carboxylic acid and its derivatives have been extensively studied in the field of organic chemistry for their reactivity and potential in synthesizing various compounds. For example, 2-(ethoxymethylidene)-3-oxo carboxylic acid esters react with tetrazol-5-amine to produce ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which can undergo further nucleophilic substitution (Goryaeva et al., 2015). Similarly, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been synthesized under microwave irradiation and solvent-free conditions, leading to novel pyrimido[1,2-a]pyrimidines (Eynde et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-ethoxypyrimidine-4-carboxylic acid have been explored for their potential as active site inhibitors of various enzymes. For instance, 5,6-dihydroxypyrimidine-4-carboxylic acids have shown promise as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus (Stansfield et al., 2004). Additionally, various 5-halopyrimidine-4-carboxylic acid esters have been synthesized via the Minisci reaction for the development of potent CK2 inhibitors, highlighting their significance in medicinal chemistry (Regan et al., 2012).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, 2-ethoxypyrimidine-4-carboxylic acid derivatives have been utilized in the synthesis of complex heterocyclic structures. For example, the reaction of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates with carbonyl compounds yielded tetrahydropyridothienopyrimidine derivatives, showcasing the versatility of these compounds in synthesizing diverse heterocyclic systems (Bakhite et al., 2005).

Antimicrobial Research

2-Ethoxypyrimidine-4-carboxylic acid derivatives have also been explored for their antimicrobial properties. For instance, various derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine exhibited analgesic, antiinflammatory, and immunosuppressive activities in pharmacological examinations (Malinka et al., 1989).

Safety and Hazards

If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, it is recommended to ventilate the area until material pick up is complete and wear proper protective equipment .

properties

IUPAC Name

2-ethoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-8-4-3-5(9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVMYMOPOSRGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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